Hexyl (4-methylphenyl)carbamate
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Overview
Description
Hexyl (4-methylphenyl)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl (4-methylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of hexylamine with 4-methylphenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Hexyl (4-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the hexyl or 4-methylphenyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Hexyl (4-methylphenyl)carbamate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of hexyl (4-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and participate in various intermolecular interactions. This allows the compound to modulate enzyme activity or receptor binding, leading to its observed biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Hexyl (4-methylphenyl)carbamate can be compared with other carbamates such as:
- Methyl (4-methylphenyl)carbamate
- Ethyl (4-methylphenyl)carbamate
- Butyl (4-methylphenyl)carbamate
Uniqueness: this compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The hexyl group provides distinct physicochemical properties compared to shorter alkyl chains .
Similar Compounds: Similar compounds include other alkyl carbamates with varying chain lengths and substituents. These compounds share common chemical properties but differ in their specific applications and effects .
Properties
CAS No. |
106648-55-9 |
---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
hexyl N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C14H21NO2/c1-3-4-5-6-11-17-14(16)15-13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3,(H,15,16) |
InChI Key |
YQPQBRMMXNGCDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
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